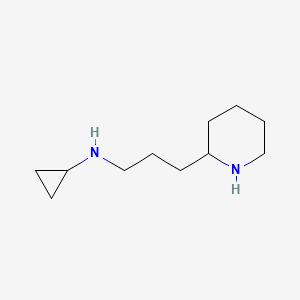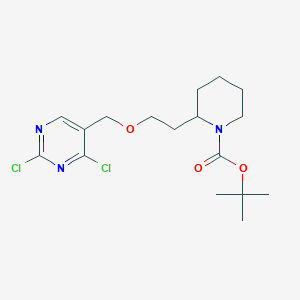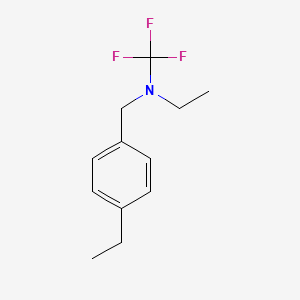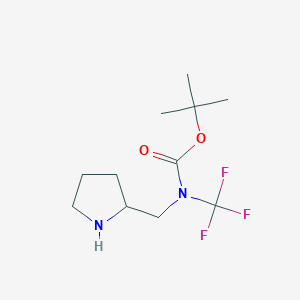
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is an organic compound with the molecular formula C11H19F3N2O2. It is a white crystalline solid that is often used in organic synthesis and medicinal chemistry. The compound is known for its unique structural features, which include a pyrrolidine ring, a trifluoromethyl group, and a tert-butyl carbamate moiety.
Preparation Methods
The preparation of tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of BOC-aminomethylpyrrolidine with bromoacetone in the presence of a chiral catalyst. The reaction conditions must be carefully controlled to ensure high purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: This compound also contains a trifluoromethyl group and a tert-butyl carbamate moiety but differs in the structure of the heterocyclic ring.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Similar in structure but with variations in the positioning of functional groups
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)7-8-5-4-6-15-8/h8,15H,4-7H2,1-3H3 |
InChI Key |
CFIIQNOBBQEATG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)
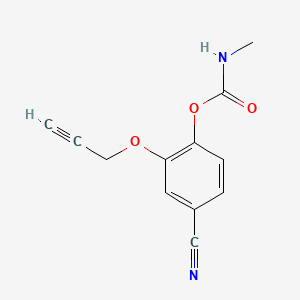

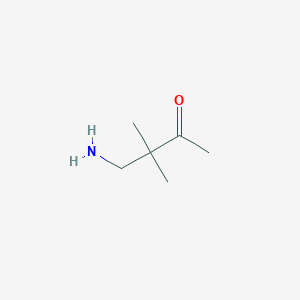
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
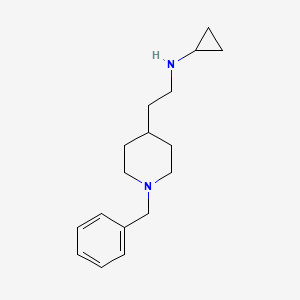
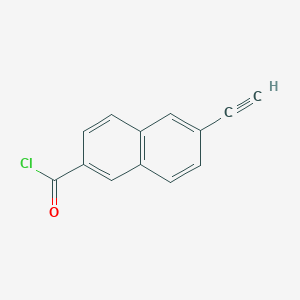
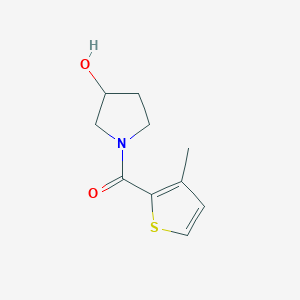
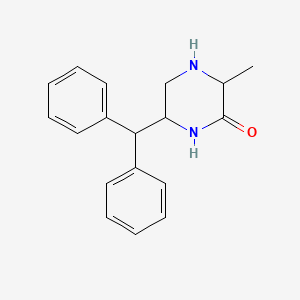
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
